molecular formula C8H14ClNO2 B13324105 4-(Methoxymethyl)piperidine-1-carbonyl chloride

4-(Methoxymethyl)piperidine-1-carbonyl chloride

Cat. No.: B13324105
M. Wt: 191.65 g/mol
InChI Key: XYNZTKRSIAHQRY-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)piperidine-1-carbonyl chloride is an organic compound with the molecular formula C8H14ClNO2 It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)piperidine-1-carbonyl chloride typically involves the reaction of piperidine derivatives with methoxymethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethyl)piperidine-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

4-(Methoxymethyl)piperidine-1-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)piperidine-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Uniqueness: 4-(Methoxymethyl)piperidine-1-carbonyl chloride is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized organic compounds .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

4-(methoxymethyl)piperidine-1-carbonyl chloride

InChI

InChI=1S/C8H14ClNO2/c1-12-6-7-2-4-10(5-3-7)8(9)11/h7H,2-6H2,1H3

InChI Key

XYNZTKRSIAHQRY-UHFFFAOYSA-N

Canonical SMILES

COCC1CCN(CC1)C(=O)Cl

Origin of Product

United States

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